4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
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Overview
Description
4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide is a useful research compound. Its molecular formula is C16H10BrN3OS3 and its molecular weight is 436.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Thieno-Extended Purines
A study by Hawkins, Iddon, and Longthorne (1995) discusses the synthesis of thieno-extended purines, highlighting the use of similar compounds in creating new ring systems like imidazo[4′,5′:4,5]thieno[3,2-d]pyrimidines. This synthesis process is significant in the development of novel chemical structures with potential applications in medicinal chemistry and material sciences Hawkins, D. W., Iddon, B., & Longthorne, D. S. (1995). Azoles. part 12. 1 synthesis of thieno-extended purines: First example of the imidazo[4′,5′:4,5]thieno[3,2-d]pyrimidine ring system. Tetrahedron, 51(37), 12807-12820.
Development of Benzamide Derivatives
Hossaini et al. (2017) describe a one-pot, multicomponent synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives. This synthesis method demonstrates the potential of such compounds in creating novel chemical entities, which could be explored further for their biological activities Hossaini, M., Heydari, R., Maghsoodlou, M., & Graiff, C. (2017). Novel (4-oxothiazolidine-2-ylidene)benzamide derivatives: synthesis, characterization and crystal structures. Research on Chemical Intermediates, 43(9), 4189-4199.
Synthesis Methodologies
Saeed (2009) explored the synthesis of N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides using microwave irradiation. This study showcases the efficiency of alternative synthesis methods for creating benzamide derivatives, which can be applied in drug development and other areas of chemistry Saeed, A. (2009). Microwave promoted synthesis of some N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. Chinese Chemical Letters, 20(11), 1073-1076.
Green Chemistry Applications
Horishny and Matiychuk (2020) discussed the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using green chemistry principles. This indicates the compound's role in promoting environmentally friendly chemical processes, aligning with sustainable development goals in the chemical industry Horishny, V., & Matiychuk, V. (2020). Reaction of Carboxylic Acid Hydrazides with 2,2′-(Carbonothioyldisulfanediyl)diacetic acid in Water as a “Green” Synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides. Russian Journal of Organic Chemistry, 56(12), 2240-2243.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological macromolecules .
Mode of Action
It’s worth noting that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that compounds with similar structures can modulate the function of enzymes and receptors .
Result of Action
Compounds with similar structures have been reported to serve as potent non-sedative anxiolytic, powerful anticancer agent, pet imaging probe of β-amyloid plaques in the brains of alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as indole derivatives, have been shown to play a significant role in cell biology . They interact with various enzymes and proteins, influencing biochemical reactions. The exact nature of these interactions for 4-bromo-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide is yet to be determined.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3OS3/c1-22-16-19-11-7-6-10-12(13(11)24-16)23-15(18-10)20-14(21)8-2-4-9(17)5-3-8/h2-7H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZKIOGQAMWMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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